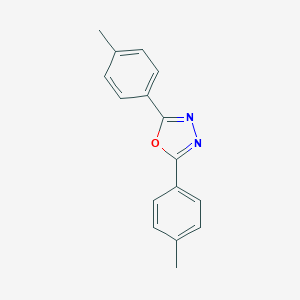

2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole

説明

2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole is a diaryl-substituted oxadiazole derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. The compound features two para-methylphenyl groups at the 2- and 5-positions of the oxadiazole core. This substitution pattern enhances its electronic properties, thermal stability, and suitability for applications in materials science and pharmaceuticals. Its synthesis typically involves cyclization reactions of acid hydrazides or hydrazines with aldehydes, as noted in general oxadiazole synthesis routes .

The compound has been studied for its fluorescence properties, particularly in anion sensing applications, due to its conjugated aromatic system and electron-withdrawing oxadiazole ring . Additionally, its structural rigidity and stability make it a candidate for optoelectronic devices, though specific data on its performance in such applications are less documented compared to other substituted derivatives.

特性

IUPAC Name |

2,5-bis(4-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-3-7-13(8-4-11)15-17-18-16(19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCVDMCFWPHYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179620 | |

| Record name | 2,5-Di-(4-methylphenyl)-1,3-4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-91-0 | |

| Record name | 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di-(4-methylphenyl)-1,3-4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2491-91-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Di-(4-methylphenyl)-1,3-4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DI-P-TOLYL-(1,3,4)OXADIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methylbenzhydrazide with 4-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions

2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

BMPO and its derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit various pharmacological effects, including antibacterial and antifungal activities. For instance, studies have demonstrated that certain derivatives of 1,3,4-oxadiazoles can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL . The presence of electronegative substituents on the phenyl rings has been shown to enhance these antimicrobial effects.

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial activity, BMPO derivatives have been investigated for their anti-inflammatory and analgesic properties. Some studies reported that specific substitutions on the oxadiazole ring significantly improved anti-inflammatory activity compared to standard drugs like Indomethacin . Derivatives showed analgesic activities ranging from 44% to 71%, indicating their potential as therapeutic agents for pain relief .

Materials Science

Fluorescent Sensors

BMPO has been explored as a fluorescent sensor due to its ability to undergo π–π interactions and form stable complexes with metal ions. This property makes it suitable for applications in detecting metal ions in biological and environmental samples. The structural stability of BMPO allows it to maintain its fluorescence under various conditions, enhancing its utility in sensor technology .

Coordination Chemistry

The oxadiazole moiety's ability to coordinate with metal ions has led to the development of new coordination polymers. For example, BMPO can form one-dimensional chains with zinc chloride through intermolecular interactions, which can be utilized in creating functional materials for electronic applications . These materials exhibit unique optical and electronic properties that are valuable in the development of advanced devices.

Agricultural Applications

Herbicides and Insecticides

The biological activity of oxadiazoles extends into agriculture, where compounds like BMPO are being studied for their potential use as herbicides and insecticides. Research has indicated that oxadiazole derivatives can effectively control pest populations while minimizing harm to non-target organisms . The structural modifications of these compounds can enhance their efficacy as agricultural chemicals.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Antimicrobial activity against bacteria; anti-inflammatory properties; analgesic effects |

| Materials Science | Utilization as fluorescent sensors; formation of coordination polymers with metals |

| Agricultural Applications | Potential use as herbicides and insecticides |

Case Studies

- Antimicrobial Evaluation

- Coordination Complexes

- Agricultural Efficacy

作用機序

The mechanism of action of 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Table 1: Substituent Effects on Key Properties

2PXZ-OXD: 2,5-Bis(4-(10H-phenoxazin-10-yl)phenyl)-1,3,4-oxadiazole *ΔE_ST: Singlet-triplet energy gap

Key Observations:

- Substituent Polarity: Methoxy groups (e.g., in 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole) improve solubility but may reduce thermal stability compared to methyl or bromo substituents .

- Electron-Withdrawing Groups: Bromine atoms in 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole enhance electronic delocalization, making it suitable for optoelectronic applications .

- Donor-Acceptor Systems: Phenoxazine-substituted derivatives (e.g., 2PXZ-OXD) exhibit thermally activated delayed fluorescence (TADF) due to reduced singlet-triplet energy gaps (ΔE_ST), enabling high electroluminescence efficiency .

Pharmacological Activity

Table 3: Performance in Optoelectronic Devices

*2DPAc-OXD: 2,5-Bis(4-(9,9-diphenyl-9,10-dihydroacridine)phenyl)-1,3,4-oxadiazole

Key Observations:

- TADF Performance: Phenoxazine-substituted oxadiazoles (e.g., 2PXZ-OXD) outperform simpler aryl-substituted derivatives due to their donor-acceptor-donor (D-A-D) design, which promotes efficient reverse intersystem crossing .

- Thermal Stability: Brominated derivatives are preferred in polymer matrices for heat-resistant materials, as seen in poly(1,3,4-oxadiazole-ether)s .

生物活性

2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties associated with this compound, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The discussion will be supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two para-methylphenyl groups attached to the oxadiazole ring, which is known to enhance its lipophilicity and biological activity.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. A study by Madhavilatha et al. (2018) synthesized various 1,3,4-oxadiazole compounds and screened them against several human cancer cell lines including HeLa (cervical), MDA-MB-231 (breast), DU-145 (prostate), and HEPG2 (liver). Among these compounds, those similar to this compound showed potent inhibition of tubulin polymerization and increased apoptosis in cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Tubulin polymerization inhibitor |

| 1a | MDA-MB-231 | 12 | Apoptosis induction |

| 1b | DU-145 | 10 | Disruption of microtubule assembly |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. A study highlighted that derivatives of oxadiazoles exhibited bactericidal activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL. The compounds not only inhibited planktonic growth but also biofilm formation .

Table 2: Antimicrobial Activity Against S. aureus

| Compound | MIC (µg/mL) | Biofilm Inhibition | Remarks |

|---|---|---|---|

| This compound | 16 | Yes | Effective against biofilm formation |

| OZE-I | 32 | Yes | Killed cells within 24 hours |

| OZE-II | 8 | Yes | Most effective in preventing biofilm |

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory properties of oxadiazole derivatives have been attributed to their ability to inhibit cyclooxygenase enzymes. Compounds similar to this compound have shown promising results in reducing inflammation markers in vitro. For instance, a recent study reported that certain oxadiazoles exhibited strong antioxidant activity with IC50 values significantly lower than that of standard antioxidants like Diclofenac sodium .

Table 3: Anti-inflammatory and Antioxidant Activities

| Compound | IC50 (DPPH) (µM) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 23.07 | 75 |

| Diclofenac sodium | 90.21 | - |

Case Studies

Case Study: Anticancer Screening

In a study conducted by Partha Pratim Roy et al. (2017), a series of oxadiazole derivatives were tested for their anticancer activity against various tumor cell lines. The findings indicated that compounds with structural similarities to this compound significantly increased the lifespan of EAC-bearing mice and showed notable cytotoxicity against cancer cells .

Case Study: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties revealed that certain oxadiazoles could effectively combat multi-drug resistant strains of S. aureus. The derivatives prevented biofilm formation and exhibited bactericidal effects at concentrations as low as 8 µg/mL .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-bis(4-methylphenyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A standard protocol involves refluxing a mixture of substituted benzoic acid derivatives (e.g., 4-methylbenzoic acid) with hydrazides in phosphoryl chloride (POCl₃) for 12–18 hours . For example, cyclization using POCl₃ under reflux followed by recrystallization in ethanol yields crystals suitable for X-ray analysis (65–81% yields) . Optimization of stoichiometry, solvent polarity, and reflux duration is critical to minimize side reactions (e.g., incomplete cyclization). Elemental analysis and IR spectroscopy (C=N stretching at ~1600 cm⁻¹) confirm successful synthesis .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., ethanol) are analyzed at 100 K to minimize thermal motion artifacts. Key parameters include planarity of the oxadiazole ring (deviation <0.002 Å) and dihedral angles between the oxadiazole core and aryl substituents (e.g., 8.06–11.66°) . Data refinement using SHELXTL software ensures accuracy (R-factor <0.05) . Complementary techniques like ¹H/¹³C NMR (δ 2.29 ppm for methyl groups) and mass spectrometry further validate purity .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Methodological Answer : SCXRD reveals short intermolecular C–O contacts (2.9968 Å) and weak C–H···π interactions, which propagate chains along specific crystallographic axes (e.g., [203]) . Van der Waals radii comparisons and Hirshfeld surface analysis quantify these interactions, while thermal ellipsoid plots (Uij values) assess atomic displacement . Such data guide predictions of solubility and melting behavior.

Advanced Research Questions

Q. How can coordination polymers incorporating this compound be designed, and what structural motifs emerge?

- Methodological Answer : The oxadiazole’s rigid bidentate structure allows coordination with transition metals (e.g., Ag(I)). Reactions with AgNO₃ in acetonitrile/water yield 1D or 2D polymers characterized by IR (ν(Ag–N) ~220 cm⁻¹) and SCXRD. For example, Ag(I) complexes exhibit distorted tetrahedral geometry with ligand bite angles of 102.83° . Topological analysis (e.g., sql nets) and porosity measurements (BET surface area) correlate structure with gas adsorption properties .

Q. How do structural modifications (e.g., substituent effects) influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationships (SAR) are studied via in vitro assays. For instance, replacing methyl groups with electron-withdrawing substituents (e.g., Cl) enhances insecticidal activity against house flies (LD₅₀ <50 ppm) by increasing electrophilicity . Anti-inflammatory activity is evaluated using COX-2 inhibition assays (IC₅₀ values), with methoxy derivatives showing reduced ulcerogenicity compared to carboxylates . Computational docking (AutoDock Vina) predicts binding affinities to target proteins .

Q. What strategies resolve contradictions between computational models and experimental data (e.g., spectroscopic vs. crystallographic results)?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state SCXRD). Hybrid DFT calculations (B3LYP/6-311+G(d,p)) optimize gas-phase geometries, while molecular dynamics simulations (AMBER) account for solvation. For example, NMR chemical shifts may deviate from XRD bond lengths due to π-stacking in solution . Multivariate analysis (e.g., PCA) reconciles datasets by identifying dominant variables .

Q. How is the compound utilized in materials science, particularly in optoelectronic applications?

- Methodological Answer : Its π-conjugated system enables two-photon absorption (TPA) properties. UV-Vis spectroscopy (λmax ~350 nm) and Z-scan measurements quantify TPA cross-sections (σ₂ ~500 GM). Incorporating electron-donating groups (e.g., –NMe₂) red-shifts emission maxima (Δλ ~50 nm), enhancing fluorescence quantum yields (ΦF >0.6) . Device fabrication (e.g., OLEDs) involves spin-coating thin films, with efficiency tracked via electroluminescence spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。